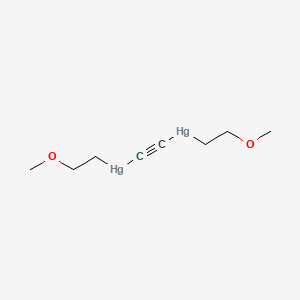
Acetylene, bis(2-methoxyethylmercuri)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylene, bis(2-methoxyethylmercuri)- is a chemical compound that features acetylene as its core structure, with two 2-methoxyethylmercuri groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylene, bis(2-methoxyethylmercuri)- typically involves the reaction of acetylene with 2-methoxyethylmercury chloride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylene, bis(2-methoxyethylmercuri)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler mercury-containing derivatives.
Substitution: The 2-methoxyethylmercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of acetylene derivatives with different functional groups .
Applications De Recherche Scientifique
Acetylene, bis(2-methoxyethylmercuri)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in studies involving mercury-containing compounds and their biological effects.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Mécanisme D'action
The mechanism by which acetylene, bis(2-methoxyethylmercuri)- exerts its effects involves the interaction of the mercury atoms with various molecular targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects. The pathways involved may include the inhibition of enzyme activity and the disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other mercury-containing acetylene derivatives, such as:
- Acetylene, bis(2-chloroethylmercuri)
- Acetylene, bis(2-ethoxyethylmercuri)
- Acetylene, bis(2-phenoxyethylmercuri)
Uniqueness
What sets acetylene, bis(2-methoxyethylmercuri)- apart from these similar compounds is the presence of the 2-methoxyethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
63990-59-0 |
|---|---|
Formule moléculaire |
C8H14Hg2O2 |
Poids moléculaire |
543.38 g/mol |
Nom IUPAC |
2-methoxyethyl-[2-(2-methoxyethylmercurio)ethynyl]mercury |
InChI |
InChI=1S/2C3H7O.C2.2Hg/c2*1-3-4-2;1-2;;/h2*1,3H2,2H3;;; |
Clé InChI |
ACGBXKPHOMNYGY-UHFFFAOYSA-N |
SMILES canonique |
COCC[Hg]C#C[Hg]CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


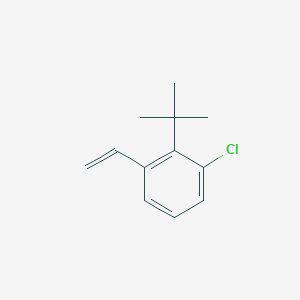
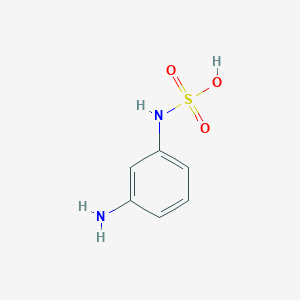

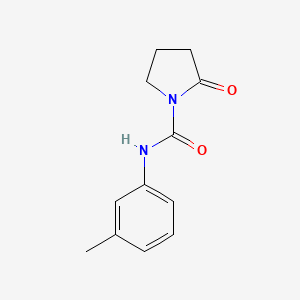
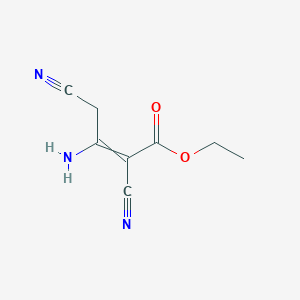
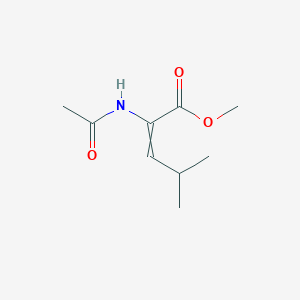

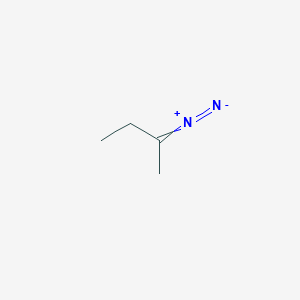
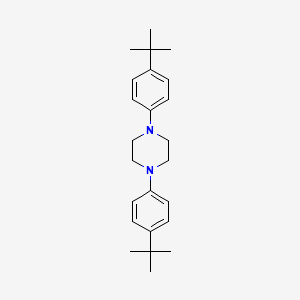
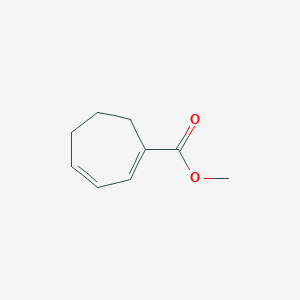
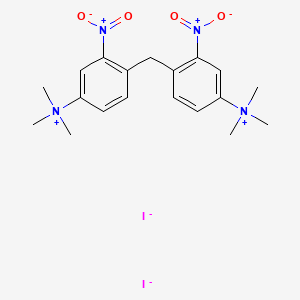
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)


